Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its 3D structure and electron configuration . Unfortunately, the specific molecular structure of “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” is not provided in the available resources.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, reactivity, and more . Unfortunately, the specific physical and chemical properties of “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” are not provided in the available resources.
Scientific Research Applications
Chemical Modification and Application Potential
One study highlights the chemical modification of xylan, showing the creation of biopolymer ethers and esters with specific properties, which could be analogous to the type of chemical modifications and applications potential relevant to "Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate" (Petzold-Welcke et al., 2014).
Stereochemistry and Pharmacology
Another study reviews the stereochemistry of phenylpiracetam and its methyl derivative, highlighting the importance of stereocenters' configuration on biological properties. This study emphasizes the methodological approaches to preparing enantiomerically pure compounds and their pharmacological advantages, which could be relevant for understanding the applications of stereochemically complex compounds like "this compound" (Veinberg et al., 2015).
Analytical Techniques in Chemical Analysis
A review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages demonstrates the complexity of analyzing specific compounds in various matrices, which might parallel challenges in researching "this compound" (Teunissen et al., 2010).
Fluorescent Chemosensors
Research on 4-methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for various analytes provides insight into the development of chemical sensors, which may share similarities with potential applications of "this compound" in detecting or binding specific molecules (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-phenylphenoxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXZQOFSFYEIL-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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